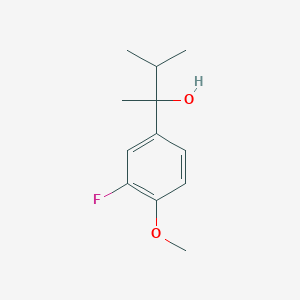

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol

Description

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is a fluorinated aromatic secondary alcohol characterized by a 3-fluoro-4-methoxyphenyl group attached to a branched butanol backbone. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its electronic properties and reactivity.

The branched alcohol moiety (3-methyl-butan-2-ol) introduces steric hindrance, which may affect solubility, metabolic stability, and intermolecular interactions. The presence of fluorine enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs, while the methoxy group improves solubility in polar solvents .

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-8(2)12(3,14)9-5-6-11(15-4)10(13)7-9/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXZUUOKRYYTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The process typically starts with the preparation of a Grignard reagent from an appropriate alkyl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable carbonyl compound, such as an aldehyde or ketone, to form the desired secondary alcohol.

For example, the synthesis might involve the reaction of 3-fluoro-4-methoxybenzaldehyde with a Grignard reagent derived from 3-methyl-2-butanone. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-2-one.

Reduction: 2-(3-Fluoro-4-methoxyphenyl)-3-methylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound's structural characteristics make it a candidate for developing pharmaceuticals, particularly in the context of targeting specific biological pathways. For instance, its fluorinated moiety can enhance metabolic stability and bioavailability in drug candidates. The synthesis of derivatives incorporating this compound has been explored for their potential as inhibitors of various biological targets, including protein kinases involved in cancer proliferation .

Radiochemistry

Recent studies have shown that compounds similar to 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol can be utilized in positron emission tomography (PET) imaging. The incorporation of fluorine enhances the imaging capabilities due to the favorable properties of fluorine isotopes like . This compound can serve as a precursor for radiolabeling, allowing researchers to track biological processes in vivo .

OLED Materials

The compound has been investigated as a dopant in organic light-emitting diodes (OLEDs). Its ability to modify electronic properties makes it suitable for enhancing the performance of OLED devices. The integration of such compounds can lead to improved efficiency and stability in light-emitting applications .

Nanomaterials

In nanotechnology, this compound has been explored for creating mesoporous materials and nanoclays. These materials exhibit unique properties that are beneficial for applications such as drug delivery systems and catalysis, where surface area and reactivity play crucial roles .

Case Studies

Another study focused on synthesizing inhibitors based on the structure of this compound targeting Helicobacter pylori. The synthesized compounds showed promising activity with low nanomolar potency, indicating their potential as therapeutic agents against antibiotic-resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The chloro analog (224.73 g/mol) has a higher molecular weight and greater steric bulk compared to the fluoro target compound. Chlorine’s larger atomic radius may reduce metabolic stability but enhance binding to hydrophobic pockets in proteins . Methoxy Position: The 4-methoxy group in all analogs improves solubility in polar solvents (e.g., ethanol, DMSO), critical for biological applications .

Functional Group Impact:

- Alcohol vs. Epoxide: The secondary alcohol in the target compound offers hydrogen-bonding capability, unlike the strained epoxide in 2-(3-fluoro-4-methoxyphenyl)oxirane, which is more reactive toward nucleophiles .

- Ester vs. Aldehyde: The ethyl ester in is less polar than the aldehyde in , influencing their roles in peptide synthesis vs. heterocyclic condensation .

Physicochemical and Reactivity Comparisons

Table 2: Reactivity and Stability Trends

Reactivity Insights:

- The target compound’s alcohol group can undergo typical secondary alcohol reactions (e.g., oxidation to ketones, esterification), while the epoxide analog is prone to ring-opening nucleophilic attacks .

- The indole-aldehyde derivative () exhibits reactivity at both the aldehyde and indole positions, enabling cross-coupling or cyclization reactions .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a fluoro-substituted methoxyphenyl group attached to a butanol backbone, which contributes to its unique biological profile. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, while the methoxy group can influence its pharmacological effects.

Research indicates that 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This modulation can lead to various biological responses, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular processes.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and related physiological effects.

Antimicrobial Activity

Studies have shown that compounds similar to 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol exhibit significant antimicrobial properties. For instance, related derivatives have demonstrated effectiveness against various bacterial strains, suggesting a potential for developing new antibacterial agents .

Neuropharmacological Effects

The compound's structural features indicate potential interactions with dopamine receptors. Research on similar compounds has highlighted their role as dopamine D3 receptor antagonists, which may have implications for treating substance use disorders and other neurological conditions .

Study 1: Antimicrobial Efficacy

In a comparative study of similar compounds, 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the phenyl ring significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL .

Study 2: Neuropharmacological Evaluation

A study investigating the effects of dopamine D3 receptor antagonists revealed that compounds structurally related to 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol exhibited high selectivity for D3 receptors. One lead compound showed an inhibition constant () of 6.84 nM, demonstrating significant potential for therapeutic applications in managing addiction .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.